molecular formula C17H15N3 B4936226 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole

2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole

Cat. No. B4936226
M. Wt: 261.32 g/mol
InChI Key: ULQPGCHZLSRKSF-UHFFFAOYSA-N
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Description

2-Methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole is a heterocyclic compound with potential biological activity. It has been studied extensively for its potential applications in medicinal chemistry, particularly for the treatment of cancer and other diseases.

Scientific Research Applications

Immunotropic Activity

Research by Nawrocka and Zimecki (1998) demonstrated that derivatives of 1,4-dihydropyrimido[1,2-a]benzimidazole, including 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole, exhibit immunotropic activity. Specifically, these compounds showed the potential to influence both humoral and cellular immune responses in a mouse model. This study highlights the compound's role in modulating immune system responses, which could have implications for treating various immune-related conditions (Nawrocka & Zimecki, 1998).

Antimicrobial Activity

Gilava and Patel (2021) synthesized and characterized 1,4-dihydropyrimido[1,2-a]benzimidazole derivatives, demonstrating their antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. This suggests the potential use of these compounds in developing new antimicrobial agents (Gilava & Patel, 2021).

Antiproliferative Activity

A study by Nowicka et al. (2014) explored the antiproliferative activity of 2-aminobenzimidazole derivatives, including 1,4-dihydropyrimido[1,2-a]benzimidazole derivatives. These compounds were evaluated for their effects against neoplastic and normal cell lines, with some derivatives demonstrating notable anticancer activity. This research indicates potential applications in cancer treatment (Nowicka et al., 2014).

Antioxidant Properties

Kuş et al. (2004) investigated the antioxidant properties of various benzimidazole derivatives, including 1,4-dihydropyrimido[1,2-a]benzimidazole. These compounds showed significant in vitro effects on rat liver microsomal lipid peroxidation levels, suggesting their potential as antioxidants (Kuş et al., 2004).

Herbicidal Activity

Bocion et al. (1987) tested dihydropyrimido-benzimidazole analogs for their herbicidal activities. These compounds, including 1,4-dihydropyrimido[1,2-a]benzimidazole derivatives, showed significant inhibition of photosystem II activity in plants, indicating potential applications as herbicides (Bocion et al., 1987).

Corrosion Inhibition

Yadav et al. (2013) synthesized benzimidazole derivatives, including 2-methyl-1H-benzimidazole, and evaluated them as corrosion inhibitors for mild steel in acidic environments. Their study found these compounds to be effective, indicating their potential use in corrosion protection applications (Yadav et al., 2013).

properties

IUPAC Name

2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3/c1-12-11-16(13-7-3-2-4-8-13)20-15-10-6-5-9-14(15)19-17(20)18-12/h2-11,16H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQPGCHZLSRKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole
Reactant of Route 2
2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole
Reactant of Route 3
2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole
Reactant of Route 4
2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole
Reactant of Route 5
2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole
Reactant of Route 6
2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole

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